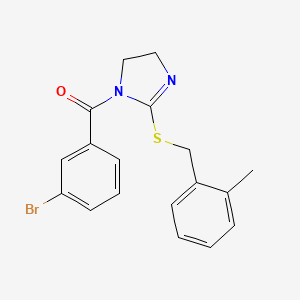
(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN2OS and its molecular weight is 389.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a compound with the molecular formula C18H17BrN2OS and a molecular weight of 389.31 g/mol, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a bromophenyl group , a thioether linkage , and an imidazole ring , which are significant for its biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2OS |
| Molecular Weight | 389.31 g/mol |
| IUPAC Name | (3-bromophenyl)-[2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone |
| CAS Number | 851803-44-6 |
The mechanism of action for this compound is primarily based on its ability to interact with various biological targets. The imidazole moiety is known for its role in pharmacological activities, potentially influencing enzyme activity and receptor modulation through:
- Hydrogen bonding
- Hydrophobic interactions
- Covalent bonding
These interactions can lead to alterations in cellular signaling pathways, contributing to its biological effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with imidazole rings often show antibacterial and antifungal properties. For instance, related thioether compounds have demonstrated significant activity against various pathogens.
- Anticancer Activity : Studies have reported that derivatives of imidazole can inhibit tumor growth in various cancer cell lines. For example, compounds containing thioether linkages have been evaluated for their cytotoxic effects on human cancer cells.
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokine production.
Case Studies and Research Findings
Several studies highlight the biological efficacy of related compounds:
- A study investigating the cytotoxic effects of thioether-containing imidazoles found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential .
- Another research effort focused on the antimicrobial properties of imidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-13-5-2-3-6-15(13)12-23-18-20-9-10-21(18)17(22)14-7-4-8-16(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBWOCCZVXKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














